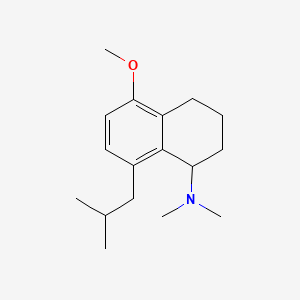
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is a complex organic compound with a unique structure. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by its tetrahydro structure, which means it has four additional hydrogen atoms compared to naphthalene, making it a saturated compound. The presence of methoxy and isobutyl groups further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine typically involves multiple steps, starting from naphthalene or its derivatives. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by functional group modifications to introduce the methoxy, isobutyl, and dimethylamine groups. The reaction conditions often require the use of catalysts such as palladium or nickel and high-pressure hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and functionalization processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenamines.
科学研究应用
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isobutyl groups play a crucial role in binding to these targets, while the dimethylamine group can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Similar in structure but lacks the methoxy and isobutyl groups.
1,2,3,4-Tetrahydro-5-methoxy-8-propionyl-1-naphthalenamine: Similar but has a propionyl group instead of an isobutyl group.
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Another similar compound with different functional groups.
Uniqueness
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and isobutyl groups, along with the dimethylamine moiety, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
5-methoxy-N,N-dimethyl-8-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H27NO/c1-12(2)11-13-9-10-16(19-5)14-7-6-8-15(17(13)14)18(3)4/h9-10,12,15H,6-8,11H2,1-5H3 |
InChI 键 |
ILFCIRYEOGUUNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C2C(CCCC2=C(C=C1)OC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



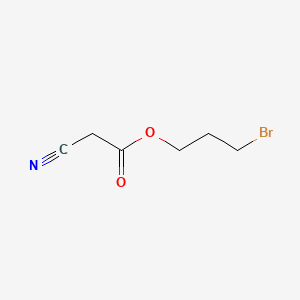
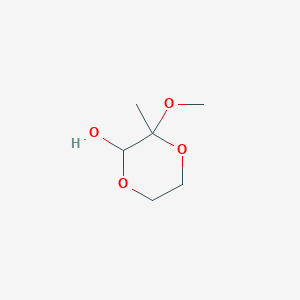


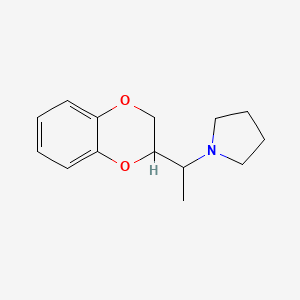
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
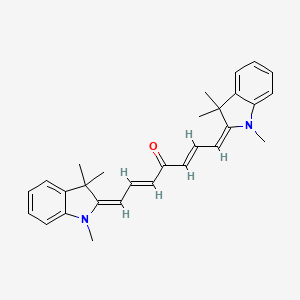
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
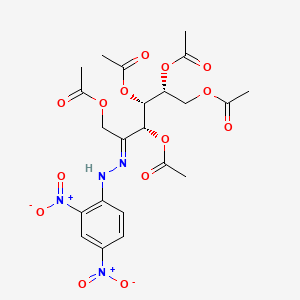

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

